![molecular formula C8H10BrN B1378065 3-Bromo-5-ethyl-2-methylpyridine CAS No. 38749-84-7](/img/structure/B1378065.png)
3-Bromo-5-ethyl-2-methylpyridine
Overview
Description
Scientific Research Applications
Aroma Contribution in Food Industry
3-Bromo-5-ethyl-2-methylpyridine: may contribute to the aroma profile of certain food products. Similar compounds have been identified in the nutty, roasted aroma of Parmigiano-Reggiano cheese and are associated with Maillard reaction chemistry and sugar thermal degradation processes .
Organic Synthesis
This compound can serve as a precursor in the synthesis of complex organic molecules. For example, it can be used to prepare 2:2’-dipyridyl derivatives, which are important ligands in coordination chemistry .
Catalysis
The bromo group in this compound makes it a potential candidate for use in catalytic cycles, such as palladium-catalyzed coupling reactions which are pivotal in creating complex chemical structures .
Green Chemistry
There is potential for 3-Bromo-5-ethyl-2-methylpyridine to be used in green chemistry applications, such as the ecological production of nicotinic acid from similar pyridine compounds .
Mechanism of Action
Target of Action
Bromopyridines, in general, are often used in suzuki–miyaura cross-coupling reactions . This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction .
Mode of Action
The mode of action of 3-Bromo-5-ethyl-2-methylpyridine is likely to involve its participation in Suzuki–Miyaura cross-coupling reactions . In these reactions, oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form a new Pd–C bond . Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Biochemical Pathways
It’s worth noting that the suzuki–miyaura cross-coupling reactions in which this compound may participate can lead to the formation of new carbon–carbon bonds, thereby potentially affecting a wide range of biochemical pathways .
Result of Action
As a potential participant in suzuki–miyaura cross-coupling reactions, this compound could contribute to the formation of new carbon–carbon bonds, potentially leading to the synthesis of a wide range of organic compounds .
properties
IUPAC Name |
3-bromo-5-ethyl-2-methylpyridine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10BrN/c1-3-7-4-8(9)6(2)10-5-7/h4-5H,3H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PMSRSAOKYKLVOT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=C(N=C1)C)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10BrN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Bromo-5-ethyl-2-methylpyridine |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.